molecular formula C4H4ClN3O B1282851 4-Amino-6-chloropyridazin-3(2H)-one CAS No. 14704-64-4

4-Amino-6-chloropyridazin-3(2H)-one

Cat. No. B1282851
CAS RN: 14704-64-4
M. Wt: 145.55 g/mol
InChI Key: YCDHHCBUUAGKAL-UHFFFAOYSA-N
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Description

4-Amino-6-chloropyridazin-3(2H)-one is a chemical compound that serves as a versatile scaffold for the synthesis of various derivatives with a wide range of biological activities. The core structure of this compound has been modified to produce derivatives with potential therapeutic applications, including anticonvulsant, immunosuppressive, anticancer, antiangiogenic, antioxidant, and platelet aggregation inhibitory effects .

Synthesis Analysis

The synthesis of derivatives of 4-Amino-6-chloropyridazin-3(2H)-one involves various chemical reactions that introduce different substituents to the core structure. For instance, the derivatives can be synthesized by reactions such as cyanoethylation, hydroxymethylation, and aminomethylation, leading to a range of 2-substituted derivatives with potential anticonvulsant and immunosuppressive activities . Another study describes the synthesis of new derivatives with aliphatic or cyclic saturated amino groups, which were evaluated for their anticancer, antiangiogenic, and antioxidant properties . Additionally, a general route for the synthesis of pyridazin-3-one derivatives has been established, which includes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to the formation of a novel class of pyridazin-3-one derivatives .

Molecular Structure Analysis

The molecular structure of 4-Amino-6-chloropyridazin-3(2H)-one derivatives has been characterized using various analytical and spectroscopic methods. X-ray crystallography has been employed to determine the structure and confirm the formula of synthesized nucleoside derivatives, providing insights into their conformation and absolute configuration . This structural information is crucial for understanding the interaction of these compounds with biological targets and for guiding the design of new derivatives with enhanced biological activities.

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-6-chloropyridazin-3(2H)-one derivatives is diverse, allowing for the synthesis of a wide array of compounds with different biological functions. For example, the reaction of 6-acetyl-3-oxopyridazine derivatives with DMF-DMA affords enaminone derivatives, which can further react with aminoazoles to yield azolo[1,5-a]pyrimidine derivatives . These reactions demonstrate the versatility of the pyridazin-3-one scaffold in organic synthesis and its utility in generating compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-6-chloropyridazin-3(2H)-one derivatives are influenced by the nature of the substituents attached to the core structure. These properties are important for determining the solubility, stability, and bioavailability of the compounds. The derivatives synthesized in the studies exhibit a range of biological activities, which can be attributed to their molecular structures and physicochemical properties. For instance, certain derivatives have shown to possess anticonvulsant and immunosuppressive activities, while others have been identified as potential anticancer, antiangiogenic, and antioxidant agents . Additionally, some derivatives have been tested as platelet aggregation inhibitors, indicating their potential use in the prevention of thrombotic diseases .

Scientific Research Applications

Synthesis of Platelet Aggregation Inhibitors

4-Amino-6-chloropyridazin-3(2H)-one derivatives have been synthesized and explored for their potential as platelet aggregation inhibitors. Estevez, Raviña, and Sotelo (1998) demonstrated the preparation of several 3(2H)-pyridazinones with amino groups at the 5-position of the pyridazine nucleus, leading to 5-alkylamino-3(2H)-pyridazinones tested for this purpose (Estevez, Raviña, & Sotelo, 1998).

Scaffold for Synthesis of Polyfunctional Systems

4,5,6-Trifluoropyridazin-3(2H)-one, a derivative, serves as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. Pattison et al. (2009) described its use in sequential nucleophilic aromatic substitution processes, valuable in drug discovery. Their findings indicate that reaction with nitrogen nucleophiles leads to aminated products with potential pharmaceutical applications (Pattison et al., 2009).

Spiro Heterocycles Synthesis

Nazarenko et al. (2007) explored the reaction of 2-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-ones with enamines to produce 2-substituted derivatives. These bifunctional compounds, including spiro derivatives of N-aminopyrrole or 3-pyridazinone, highlight the versatility of pyridazinone derivatives in synthesizing complex molecular structures (Nazarenko et al., 2007).

Crystal Structure Analysis for Chemotherapeutic Compounds

The crystal structure of a nucleoside derivative involving 5-amino-6-chloro-4-nitro-2-β-D-ribofuranosyl-2H-pyridazin-3-one was studied by Castle et al. (1981). This research aimed to understand the compound's conformation and absolute configuration, aiding in the development of potential chemotherapeutic compounds (Castle et al., 1981).

Applications in Analgesic Agents

Research into 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives has been conducted to explore their potential as analgesic agents. Aggarwal et al. (2020) synthesized these compounds and evaluated their analgesic mode of action in vivo, indicating their potential in pain management (Aggarwal et al., 2020).

Safety And Hazards

The safety information for 4-Amino-6-chloropyridazin-3(2H)-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-amino-3-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-3-1-2(6)4(9)8-7-3/h1H,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDHHCBUUAGKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293701
Record name 4-Amino-6-chloro-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloropyridazin-3(2H)-one

CAS RN

14704-64-4
Record name 4-Amino-6-chloro-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14704-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-chloro-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-6-chloro-2,3-dihydropyridazin-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Alazawe, JA Elvidge - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Only the 3-substituent of 4-amino-6-chloro-3-methoxypyridazine was attacked on acidic or alkaline hydrolysis or by thiourea in boiling ethanol. With potassium acetate in acetic acid at …
Number of citations: 12 pubs.rsc.org

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